molecular formula C8H14O B1284028 6-Methyl-1-oxaspiro[2.5]octane CAS No. 38709-71-6

6-Methyl-1-oxaspiro[2.5]octane

Cat. No.: B1284028
CAS No.: 38709-71-6
M. Wt: 126.2 g/mol
InChI Key: QWEHPDHDKIVFDV-UHFFFAOYSA-N
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Description

6-Methyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C8H14O It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-oxaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylcyclohexanone with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst.

Major Products

    Oxidation: Formation of 6-methylcyclohexanone or 6-methylcyclohexanecarboxylic acid.

    Reduction: Formation of 6-methylcyclohexanediol.

    Substitution: Formation of various functionalized spiro compounds depending on the nucleophile used.

Scientific Research Applications

6-Methyl-1-oxaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug discovery and development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid

Uniqueness

6-Methyl-1-oxaspiro[25]octane is unique due to its specific methyl substitution, which can influence its reactivity and interactions compared to other spiro compounds

Properties

IUPAC Name

6-methyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-2-4-8(5-3-7)6-9-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHPDHDKIVFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562230
Record name 6-Methyl-1-oxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38709-71-6
Record name 6-Methyl-1-oxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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